molecular formula C16H19ClN4O2S B11199839 4-amino-N~5~-butyl-N~3~-(2-chlorobenzyl)-1,2-thiazole-3,5-dicarboxamide

4-amino-N~5~-butyl-N~3~-(2-chlorobenzyl)-1,2-thiazole-3,5-dicarboxamide

Cat. No.: B11199839
M. Wt: 366.9 g/mol
InChI Key: HFWXZRGDSBHEIE-UHFFFAOYSA-N
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Description

4-AMINO-N5-BUTYL-N3-[(2-CHLOROPHENYL)METHYL]-1,2-THIAZOLE-3,5-DICARBOXAMIDE is a synthetic compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring structure. This particular compound is known for its potential biological activities and is used in various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-AMINO-N5-BUTYL-N3-[(2-CHLOROPHENYL)METHYL]-1,2-THIAZOLE-3,5-DICARBOXAMIDE typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of a thiazole derivative with an amine and a chlorophenylmethyl compound. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. Purification steps such as crystallization or chromatography may be employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

4-AMINO-N5-BUTYL-N3-[(2-CHLOROPHENYL)METHYL]-1,2-THIAZOLE-3,5-DICARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Various nucleophiles or electrophiles, depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.

Scientific Research Applications

4-AMINO-N5-BUTYL-N3-[(2-CHLOROPHENYL)METHYL]-1,2-THIAZOLE-3,5-DICARBOXAMIDE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and antiviral properties.

    Medicine: Investigated for its potential therapeutic effects, such as anticancer and anti-inflammatory activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-AMINO-N5-BUTYL-N3-[(2-CHLOROPHENYL)METHYL]-1,2-THIAZOLE-3,5-DICARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    Sulfathiazole: An antimicrobial drug with a thiazole ring.

    Ritonavir: An antiretroviral drug containing a thiazole moiety.

    Abafungin: An antifungal drug with a thiazole structure.

    Bleomycin: An antineoplastic drug that includes a thiazole ring.

    Tiazofurin: An antineoplastic drug with a thiazole component.

Uniqueness

4-AMINO-N5-BUTYL-N3-[(2-CHLOROPHENYL)METHYL]-1,2-THIAZOLE-3,5-DICARBOXAMIDE is unique due to its specific substitution pattern and the presence of both amino and carboxamide functional groups

Properties

Molecular Formula

C16H19ClN4O2S

Molecular Weight

366.9 g/mol

IUPAC Name

4-amino-5-N-butyl-3-N-[(2-chlorophenyl)methyl]-1,2-thiazole-3,5-dicarboxamide

InChI

InChI=1S/C16H19ClN4O2S/c1-2-3-8-19-16(23)14-12(18)13(21-24-14)15(22)20-9-10-6-4-5-7-11(10)17/h4-7H,2-3,8-9,18H2,1H3,(H,19,23)(H,20,22)

InChI Key

HFWXZRGDSBHEIE-UHFFFAOYSA-N

Canonical SMILES

CCCCNC(=O)C1=C(C(=NS1)C(=O)NCC2=CC=CC=C2Cl)N

Origin of Product

United States

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